molecular formula C6H12O6 B102514 L-Tagatose CAS No. 17598-82-2

L-Tagatose

Cat. No. B102514
CAS RN: 17598-82-2
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-LFRDXLMFSA-N
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Description

L-Tagatose is a monosaccharide that has garnered significant interest due to its health benefits and similar properties to sucrose. It is recognized as a low-calorie sweetener and can be used as an intermediate for the synthesis of other optically active compounds. Additionally, it finds applications as an additive in detergents, cosmetics, and pharmaceutical formulations .

Synthesis Analysis

The synthesis of L-Tagatose is primarily achieved through the biotransformation of D-galactose using various biocatalysts. L-Arabinose isomerase (L-AI) is the most commonly used enzyme for this purpose due to its industrial feasibility, using D-galactose as a substrate . Several studies have focused on optimizing the production of L-Tagatose by employing different microbial strains and biocatalysis systems. For instance, L-AI from Lactobacillus fermentum displayed on the spore surface of Bacillus subtilis has shown high bioactivity and stability, which is favorable for L-Tagatose production . Similarly, the use of hybrid nanoflowers composed of manganese phosphate and L-AI has been reported to enhance the kinetic parameters of the enzyme, thus improving the synthesis process .

Molecular Structure Analysis

The molecular structure of L-Tagatose is similar to that of sucrose, which accounts for its sweetening properties. The enzyme L-AI plays a crucial role in the isomerization of D-galactose to D-Tagatose, and its structural properties have been preserved even when assembled in hybrid nanoflowers . The molecular mass and amino acid sequence of L-AI from various sources have been characterized, providing insights into the enzyme's structure-function relationship .

Chemical Reactions Analysis

The primary chemical reaction involved in the production of L-Tagatose is the isomerization of D-galactose. This reaction is catalyzed by L-AI, which has been cloned and expressed from various microbial sources. The enzyme's activity and stability are influenced by factors such as temperature, pH, and the presence of metal ions . Rational design and mutagenesis have been employed to enhance the enzyme's activity towards D-galactose, leading to improved production of L-Tagatose .

Physical and Chemical Properties Analysis

L-Tagatose exhibits physical and chemical properties that make it suitable as a functional sweetener. It is a ketohexose that can be used in various food applications due to its humectant properties and low-caloric content . The optimal conditions for the isomerization reaction, such as temperature and pH, have been determined for different L-AI enzymes, which are crucial for maximizing the yield of L-Tagatose . Immobilization techniques, such as alginate encapsulation and spore surface display, have been developed to enhance the stability and reusability of the biocatalysts, thereby improving the efficiency of L-Tagatose production .

Scientific Research Applications

Low-Calorie Sweetener and Food Additive

L-Tagatose, also known as D-Tagatose, is primarily researched for its role as a low-calorie sweetener and food additive. It possesses similar properties to sucrose, making it an attractive alternative for sugar reduction in various food products. It has been classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration, indicating its safety for consumption (Oh, 2007).

Biotechnological Production

Research has focused on the biotechnological production of D-Tagatose using different microbial strains and enzymes. For example, the use of L-arabinose isomerase (L-AI) for the isomerization of D-galactose to D-tagatose is a promising method for industrial-scale production. This process involves gene cloning, purification, and characterization of L-AI from various sources, including Bacillus stearothermophilus and Lactobacillus fermentum (Cheng, Mu, & Jiang, 2010).

Enzymatic Synthesis

Another area of interest is the enzymatic synthesis of L-Tagatose. A novel enzymatic method for its production has been developed, utilizing galactitol dehydrogenase and water-forming NADH oxidase. This method avoids by-product formation and achieves high yields, making it a cleaner and more promising route for industrial biosynthesis (Su, Li, Li, Fan, Liu, & Zhang, 2021).

Application in Functional Foods

D-Tagatose is not only used as a sweetener but also has potential applications in functional foods. Its low-caloric value and sweetness comparable to sucrose make it an ideal candidate for use in dietary supplements and health-oriented food products. Moreover, the production of D-Tagatose from lactose-containing feedstock, such as whey, has been explored, which could provide an alternative for dairy industry by-products (Wanarska & Kur, 2012).

Safety And Hazards

L-Tagatose is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization, and has been since 2001 . Consumption of more than about 30 grams of tagatose in a dose may cause gastric disturbance in some people, as it is mostly processed in the large intestine, similar to soluble fiber .

Future Directions

In the future, research studies must be focused more on shaping L-AIs as powerful biocatalysts to produce L-Tagatose at an industrial scale that necessitates for the human welfare . The research studies should also focus on producing L-Tagatose from cheap renewable feedstocks and methods like immobilization and cell-surface display of L-AIs for efficient uptake and biotransformation of D-galactose .

properties

IUPAC Name

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-LFRDXLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318451
Record name L-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tagatose

CAS RN

17598-82-2, 551-68-8
Record name L-Tagatose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tagatose, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Psicose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAGATOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
560
Citations
D Rao, P Gullapalli, A Yoshihara, SF Jenkinson… - Journal of bioscience …, 2008 - Elsevier
… Its enantiomer, l-tagatose, is still a rare ketohexose, and due … l-Tagatose like many other rare sugars may have potential … method for the production of l-tagatose by oxidation of galactitol …
Number of citations: 31 www.sciencedirect.com
H Itoh, K Izumori - Journal of fermentation and bioengineering, 1996 - Elsevier
… system to the preparation of L-tagatose … L-tagatose and L-fructose production from L-sorbose and L-psicose was possible enough. We show here the detail procedures for L-tagatose …
Number of citations: 70 www.sciencedirect.com
A Bosshart, N Wagner, L Lei, S Panke… - Biotechnology and …, 2016 - Wiley Online Library
… to product concentrations below 100 mM l-tagatose) so that the impact of the … of l-tagatose from l-sorbose at each of the three temperatures investigated. The total amount of l-tagatose …
Number of citations: 21 onlinelibrary.wiley.com
T Shimonishi, Y Okumura, K Izumori - Journal of fermentation and …, 1995 - Elsevier
… Cells grown on xylitol showed the highest conversion rate of galactitol to L-tagatose among … of galactitol to L-tagatose. Since the conversion rate of galactitol to L-tagatose was slow, we …
Number of citations: 47 www.sciencedirect.com
WB Su, FL Li, XY Li, XM Fan, RJ Liu, YW Zhang - New Biotechnology, 2021 - Elsevier
… 100 mM of d-galactitol into l-tagatose with a yield of 90.2 % … l-tagatose with low costs. It is expected to become a cleaner and more promising route for industrial biosynthesis of l-tagatose…
Number of citations: 8 www.sciencedirect.com
A Huwig, S Emmel, G Jäkel, F Giffhorn - Carbohydrate Research, 1997 - Elsevier
The rare sugar l-tagatose was prepared with an overall yield of 78% by enzymatic C-5 oxidation of galactitol with co-substrate regeneration, and purification by ligand exchange …
Number of citations: 61 www.sciencedirect.com
PSJ Cheetham, AN Wootton - Enzyme and Microbial Technology, 1993 - Elsevier
d-Tagatose has potential food uses as a humectant and/or non-calorific sweetener. A variety of different microbial strains were tested for ability to produce d-tagatose from d-galactose. …
Number of citations: 144 www.sciencedirect.com
HJ Kim, SA Ryu, P Kim, DK Oh - Biotechnology Progress, 2003 - Wiley Online Library
… L tagatose due to its lower stability. A packed-bed bioreactor with immobilized Gali152 in alginate beads produced 50 g/L tagatose … The bioreactor produced 230 g/L tagatose from 500 g/…
Number of citations: 96 aiche.onlinelibrary.wiley.com
SH Bhuiyan, Y Itami, G Takada, K Izumori - Journal of bioscience and …, 1999 - Elsevier
… that enable us to prepare the substrate, L-tagatose, on a large scale from gala&to1 by using … of 0.1 M MnQ, and 10.0 ml of 20% L-tagatose to give a final volume of 20.0ml. The reaction …
Number of citations: 40 www.sciencedirect.com
J Jayamuthunagai, P Gautam… - Critical reviews in …, 2017 - Taylor & Francis
… Enzymatic synthesis of L-tagatose with an overall yield of 78% from galactitol using galactitol dehydrogenase from Rhodobacter sphaeroides was studied (Huwig et al. Citation1997). …
Number of citations: 61 www.tandfonline.com

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